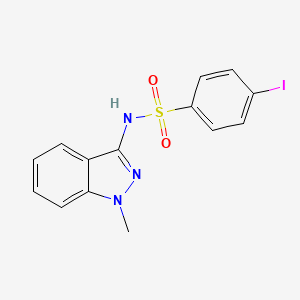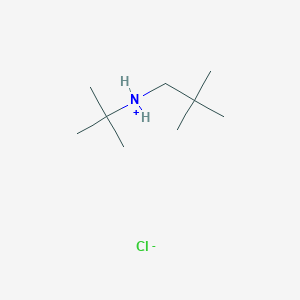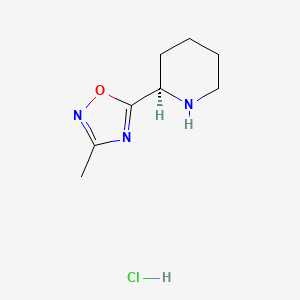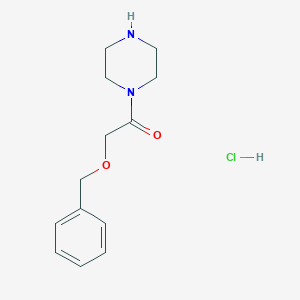
3-Bromo-2-chloro-5-fluorophenol
Descripción general
Descripción
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Chemoselective Functionalization
Research demonstrates the chemoselective functionalization of halogenated phenols, including compounds structurally similar to 3-Bromo-2-chloro-5-fluorophenol. For instance, the functionalization of 5-bromo-2-chloro-3-fluoropyridine through catalytic amination has been detailed. This process involves substitution reactions at different halogen positions, showcasing the compound's reactivity and potential in chemical synthesis (Stroup et al., 2007).
Conformational Studies
Conformational studies of halogenated bisbenzyl phenols, including compounds similar to 3-Bromo-2-chloro-5-fluorophenol, have been conducted. These studies involve analyzing crystal structures and understanding molecular conformations, which can be crucial for designing drugs and materials (Sindt-Josem & Mackay, 1981).
Photoreaction Mechanisms
Investigations into the photoreaction mechanisms of similar halogenated phenols have been conducted. For example, the study of 4-bromo-2-chloro-6-fluorophenol's behavior in low-temperature argon matrices reveals insights into hydrogen-atom tunneling and UV-induced photoreaction pathways. Such studies are essential for understanding the photochemical properties of these compounds (Nanbu, Sekine & Nakata, 2012).
Fluorination Studies
Fluorination processes using halogenated phenols have been explored, highlighting the compound's utility in creating new chemical entities. For example, the fluorination of 2-bromo-4,5-dimethylphenol has been studied, illustrating the diverse potential of halogenated phenols in chemical reactions (Koudstaal & Olieman, 2010).
Biotransformation
The biotransformation of halophenols by various microorganisms has been studied, providing insights into environmental and biotechnological applications. For instance, the transformation of halophenols by Penicillium simplicissimum and Bacillus sp. offers a glimpse into the biological degradation and potential utilization of these compounds in bioremediation efforts (Marr, Kremer, Sterner & Anke, 1996); (Reinscheid, Bauer & Müller, 2004).
Copolymerization
Halogenated phenols, similar to 3-Bromo-2-chloro-5-fluorophenol, have been used in the synthesis and copolymerization processes. These processes are significant in creating new polymeric materials with potential applications in various industries (Hussain et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCXXCEGCNDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)
![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)

![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)
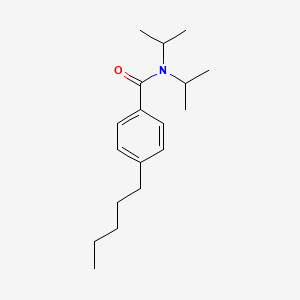
![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)

![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)
